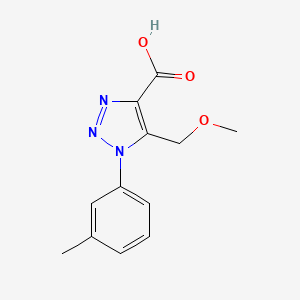![molecular formula C20H23NO3 B12113801 benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)
benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a phenylpentene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated carbamate derivative .
Aplicaciones Científicas De Investigación
Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and the carbamate linkage play crucial roles in its binding to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[(2S,3R)-3-hydroxy-4-(isobutyl)-1-phenylpent-4-en-2-yl]carbamate
- Benzyl N-[(2S,3R)-3-hydroxy-4-(phenylsulfonyl)-1-phenylpent-4-en-2-yl]carbamate
Uniqueness
Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate is unique due to its specific structural features, such as the presence of a hydroxy group and a phenylpentene moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
benzyl N-(3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C20H23NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18-19,22H,1,13-14H2,2H3,(H,21,23) |
Clave InChI |
JXXXAXBDEGSYIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


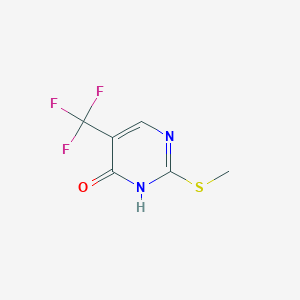
![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
![[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113732.png)
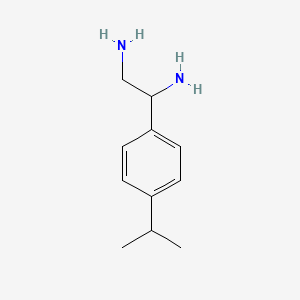
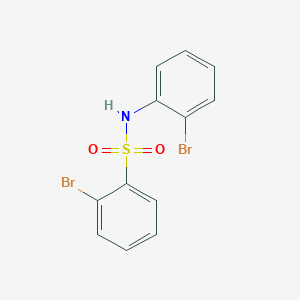
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12113741.png)
![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113745.png)
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)
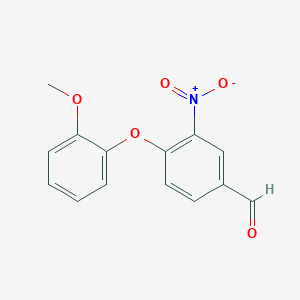
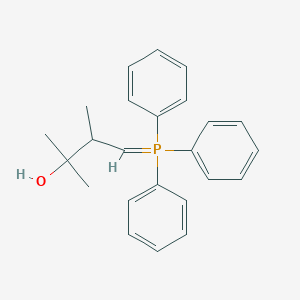

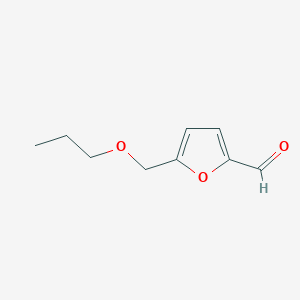
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)
